3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
Description
Properties
CAS No. |
63682-73-5 |
|---|---|
Molecular Formula |
C11H8N4O2S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3 |
InChI Key |
OSJXKBSTJVUQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromoacetophenone under basic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Reduction of Nitro Group: 3-Methyl-6-(4-aminophenyl)imidazo[1,2-d][1,2,4]thiadiazole.
Substitution of Methyl Group: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole" is not available. However, information regarding its properties, related compounds, and potential applications of thiadiazole derivatives can be gathered.
Basic Information
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a chemical compound with the molecular formula and a molecular weight of 260.27 g/mol . It is identified by the PubChem CID 12351037 . Synonyms include 63682-73-5 and 3-METHYL-6-(4-NITRO-PHENYL)-IMIDAZO[1,2-D][1,2,4]THIADIAZOLE .
Structure and Identifiers
- IUPAC Name: 3-methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
- InChI: InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3
- InChIKey: OSJXKBSTJVUQJY-UHFFFAOYSA-N
- SMILES: CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)N+[O-]
- CAS: 63682-73-5
Thiadiazole Derivatives: Potential Applications
Thiadiazole derivatives, including 1,3,4-thiadiazoles, have a broad spectrum of pharmacological activities .
- Biological Activities: These derivatives exhibit antibacterial, antifungal, anticancer, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .
- Antimicrobial Activity: 1,3,4-Thiadiazoles have demonstrated activity against various pathogens .
- Antitumor Agents: Some thiadiazole derivatives have been evaluated for their cytotoxic effects on human cancer cell lines, including chronic myelogenous leukemia . For example, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide inhibited Abl protein kinase and showed selective activity against Bcr-Abl positive K562 cell line .
- Antinociceptive Agents: Thiadiazole derivatives have been investigated for their antinociceptive effects on the nervous system, showing potential as analgesic, antidepressant, anxiolytic, and anticonvulsant agents . The sulfur atom in the thiadiazole ring improves liposolubility, which is important for drugs acting on the central nervous system .
- Relevance of Nitrothiazole Moiety: Research indicates the nitrothiazole moiety plays a crucial role in bonding and hydrophobic interaction with key amino acid residues, suggesting its importance in the biological activity of these compounds .
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of imidazo[1,2-d][1,2,4]thiadiazoles are highly sensitive to substituent variations. Key comparisons include:
Positional Isomerism of Nitro Group
- 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole (CAS: 947534-79-4): The nitro group at the meta position reduces conjugation with the aromatic system compared to the para isomer.
Halogen vs. Nitro Substituents
- 6-(4-Bromo-phenyl)-imidazo[1,2-d][1,2,4]thiadiazole (CAS: 947534-74-9):
Alkoxy and Amine Substituents
- 3-Methoxyimidazo[1,2-d][1,2,4]thiadiazole (14) and 3-Ethoxyimidazo[1,2-d][1,2,4]thiadiazole (15): Methoxy and ethoxy groups enhance lipophilicity, improving membrane permeability.
- N-Benzylimidazo[1,2-d][1,2,4]thiadiazol-3-amine (12) :
Anticancer Activity
- Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazole Derivatives: Derivatives linked to α-bromoacryloyl moieties exhibited IC50 values of 0.24–1.72 μM against leukemia (HL-60, U937) and melanoma (SK-MEL-1) cell lines. The nitro group in the target compound may confer similar or enhanced potency due to stronger electron-withdrawing effects .
- Resveratrol-Thiadiazole Hybrids :
Antimicrobial Activity
- 1,3,4-Thiadiazole Derivatives :
- Compounds with 4-nitrophenyl groups showed superior activity against E. coli, B. mycoides, and C. albicans. The imidazo-thiadiazole scaffold may enhance membrane disruption or enzyme inhibition compared to simpler thiadiazoles .
Biological Activity
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a compound belonging to the imidazo[1,2-d][1,2,4]thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential as a therapeutic agent.
Chemical Structure and Properties
The chemical formula of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is with a molecular weight of 260.27 g/mol. The structure includes a thiadiazole ring that is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C11H8N4O2S |
| Molecular Weight | 260.27 g/mol |
| CAS Number | 63682-73-5 |
Biological Activity Overview
The biological activities of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole are primarily attributed to its structural features that allow interaction with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[1,2-d][1,2,4]thiadiazole derivatives:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, derivatives of this class have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
The antimicrobial properties of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole have also been investigated:
- Bacterial Inhibition : Studies indicate that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Fungal Activity : The compound has shown antifungal properties as well, particularly against strains like Candida albicans, indicating its potential use in treating fungal infections .
Case Studies
Recent research has provided insights into the practical applications and effectiveness of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole:
- Anticancer Study : A study evaluated the compound's effects on pancreatic ductal adenocarcinoma cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 0.86 µM .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against biofilm-forming strains of bacteria. The compound showed significant biofilm inhibition activity against Klebsiella pneumoniae, highlighting its potential in combating antibiotic-resistant infections .
Q & A
Q. Analytical workflows include :
- NMR spectroscopy : and NMR (e.g., DMSO-d₆ or CDCl₃) to confirm substitution patterns and regiochemistry. For example, the singlet at δ 8.02 ppm (H5) confirms iodination at C-5 .
- HRMS/ESI-MS : Validates molecular weight (e.g., [M+H]⁺ for 3-(piperidin-1-yl) derivative: m/z 209.0855) .
- HPLC : Determines purity (>95% by reverse-phase C18 columns) .
- IR spectroscopy : Identifies functional groups (e.g., C–S stretches at 710–750 cm⁻¹) .
What strategies address contradictions in biological activity data for similar imidazo-thiadiazole derivatives?
- In silico docking : Prioritize compounds with high binding scores to target enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) to resolve discrepancies between in vitro and cellular assays .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing 4-nitrophenyl at C-6 enhances antifungal activity) .
- Control experiments : Verify target engagement using enzyme inhibition assays (e.g., IC₅₀ values against fungal CYP51) .
How can regioselectivity challenges in C-5 functionalization be mitigated?
- Electrophilic iodination : Use NIS in DMF under dark conditions to minimize byproducts. Regioselectivity is driven by electron density distribution in the imidazo-thiadiazole core .
- Protecting groups : Temporary protection of reactive sites (e.g., tosyl groups at C-3) prevents undesired substitutions .
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side reactions during Suzuki couplings .
What advanced modifications enhance the compound's bioactivity?
- Hybrid scaffolds : Fuse with α-bromoacryloyl moieties to enhance apoptosis-inducing activity (e.g., IC₅₀ <1 μM in leukemia cells) .
- Polar substituents : Introduce sulfonamide or morpholine groups at C-3 to improve solubility and target affinity .
- Heteroaryl boronic acids : Couple with pyridyl or indolyl groups to broaden antimicrobial spectra .
What in silico tools predict the compound's pharmacokinetic properties?
- ADMET profiling : Use SwissADME or ADMETLab to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration.
- Molecular dynamics simulations : Assess binding stability with targets (e.g., 100 ns simulations for 14-α-demethylase) .
How does the 4-nitrophenyl group at C-6 influence electronic properties?
- Electron-withdrawing effect : Reduces electron density at the imidazo-thiadiazole core, enhancing electrophilic reactivity at C-5 for cross-couplings .
- Spectroscopic impact : Causes bathochromic shifts in UV-Vis spectra (λmax ~350 nm) due to extended conjugation .
What are the limitations of current synthetic routes?
- Low yields in SNAr steps : Steric hindrance from bulky amines (e.g., tert-butyl) reduces efficiency (yields drop to 30–40%) .
- Pd-catalyst sensitivity : Suzuki reactions require strict anhydrous conditions to prevent palladium deactivation .
How is antifungal activity validated experimentally?
- Broth microdilution assays : Determine MIC values against Candida albicans (e.g., MIC = 2–8 μg/mL for derivatives with 4-nitrophenyl groups) .
- Time-kill kinetics : Assess fungicidal vs. fungistatic effects over 24–48 hours .
What novel applications are explored for this scaffold beyond antimicrobial use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
